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Compound of Interest

Compound Name: 2-Chloro-1,1,1-trifluoroethane

Cat. No.: B1216089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of the synthesis of 1-chloro-

2,2,2-trifluoroethane (HCFC-133a), a significant compound in the evolution of fluorochemicals.

This document provides a comprehensive overview of the core synthesis methodologies,

detailed experimental protocols, and a quantitative comparison of various approaches,

designed to serve as a valuable resource for professionals in research and development.

Introduction: The Emergence of HCFC-133a
The development of hydrochlorofluorocarbons (HCFCs) marked a pivotal transition in the

chemical industry, driven by the need for alternatives to chlorofluorocarbons (CFCs) that posed

a significant threat to the stratospheric ozone layer. HCFC-133a, in particular, emerged as a

key intermediate in the production of the hydrofluorocarbon (HFC) refrigerant HFC-134a, which

was a leading replacement for CFC-12 in refrigeration and air conditioning systems. The

synthesis of HCFC-133a has been the subject of considerable research and process

optimization, primarily focusing on the hydrofluorination of trichloroethylene (TCE).

Primary Synthesis Route: Hydrofluorination of
Trichloroethylene
The most prevalent and historically significant method for the industrial production of HCFC-

133a is the hydrofluorination of trichloroethylene (Cl₂C=CHCl). This process involves the
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reaction of TCE with anhydrous hydrogen fluoride (HF) and has been carried out in both liquid

and gas phases, with the choice of catalyst being a critical factor in the reaction's efficiency and

selectivity.

Liquid-Phase Synthesis
Early developments in HCFC-133a synthesis often centered on liquid-phase reactions,

primarily utilizing antimony-based catalysts.

A representative experimental protocol for the liquid-phase synthesis of HCFC-133a using an

antimony pentachloride (SbCl₅) catalyst is as follows:

Catalyst Activation: A 500 ml autoclave is charged with antimony pentachloride (SbCl₅) (0.05

mol). The reactor is then cooled with dry ice, and anhydrous hydrogen fluoride (HF) (100 ml)

is introduced. The mixture is heated to 50°C for 2 hours and then to 60°C for 6 hours with

vigorous stirring to activate the catalyst.

Reaction: Following catalyst activation, trichloroethylene and HF are continuously introduced

into the autoclave at rates of 0.25 mol/hour and 1 mol/hour, respectively.

Pressure and Temperature Control: The reaction is maintained at a constant pressure of 6.2

kg/cm ² by withdrawing the product through a cooling tube. The reaction temperature is kept

at a minimum of 30°C.[1]

Product Collection: The reaction is carried out for a specified duration (e.g., 8 hours). The

organic products are collected in a trap cooled with dry ice.

Analysis: The collected organic materials are then analyzed to determine the product

composition.

Note: The molar ratio of hydrogen fluoride to the catalyst is maintained at a high level, at least

5:1, to promote the fluorination reaction and enhance the selectivity towards HCFC-133a.[1]

Logical Relationship of Liquid-Phase Synthesis
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Caption: Liquid-phase synthesis of HCFC-133a from TCE and HF.

Gas-Phase Synthesis
The gas-phase hydrofluorination of trichloroethylene represents a significant advancement in

the production of HCFC-133a, often offering advantages in terms of catalyst stability and

continuous processing. Chromium-based catalysts are prominent in this method.

A typical experimental procedure for the gas-phase synthesis of HCFC-133a using a chromium

oxide (Cr₂O₃) based catalyst is as follows:

Catalyst Preparation: A catalyst, such as chromium oxide supported on at least partially

fluorinated alumina, is prepared and activated.

Reaction Setup: 390 g (300 cc) of the activated catalyst is charged into a suitable reactor.

Reagent Feed: At a reaction temperature of 300°C, anhydrous hydrofluoric acid (4.10

mols/h) and trichloroethylene (0.68 mols/h) are fed into the reactor. This corresponds to a

contact time of 5 seconds and an HF/TCE molar ratio of 6.[2]
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Reaction Conditions: The reaction temperature is generally maintained in the range of 250°C

to 330°C, with a preferred range of 280°C to 300°C.[2]

Product Analysis: The effluent gas stream is analyzed to determine the conversion of

trichloroethylene and the selectivity to HCFC-133a.

Insight: To prolong the catalyst life, a small amount of HCFC-133a (7-25 mol%) can be co-fed

with the trichloroethylene to the reactor.[2]

Experimental Workflow for Gas-Phase Synthesis
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Caption: Workflow for gas-phase HCFC-133a synthesis.

Quantitative Data on HCFC-133a Synthesis
The following tables summarize the quantitative data extracted from various sources on the

synthesis of HCFC-133a.

Table 1: Liquid-Phase Synthesis of HCFC-133a
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Catalyst
System

Starting
Material

Temper
ature
(°C)

Pressur
e (
kg/cm ²)

Molar
Ratio
(HF:TCE
)

TCE
Convers
ion (%)

HCFC-
133a
Selectiv
ity (%)

Referen
ce

SbClₓFᵧ
Trichloro

ethylene
≥ 30 3 - 30 4:1 to 8:1

Not

Specified
Good [1]

SbF₅ in

Microrea

ctor

Trichloro

ethylene

Not

Specified

Not

Specified

Not

Specified

Not

Specified

High

Yield
[3]

Table 2: Gas-Phase Synthesis of HCFC-133a

Catalyst
System

Starting
Material

Temper
ature
(°C)

Pressur
e

Molar
Ratio
(HF:TCE
)

TCE
Convers
ion (%)

HCFC-
133a
Selectiv
ity (%)

Referen
ce

Cr₂O₃ on

Al₂F₆

Trichloro

ethylene
280 - 300

Not

Specified

Not

Specified
92.6

Not

Specified
[2]

Cr₂O₃ on

Al₂F₆

(with

HCFC-

133a co-

feed)

Trichloro

ethylene
300

Not

Specified
6:1

95-96

(initial)

Not

Specified
[2]

Alternative Synthesis Route: From
Perchloroethylene
While the hydrofluorination of trichloroethylene is the dominant route, historical and alternative

synthesis pathways have also been explored. One such route involves the gas-phase

hydrofluorination of perchloroethylene (PCE). In this process, HCFC-133a is observed as a by-

product in the synthesis of other fluorocarbons.
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Conclusion
The historical development of HCFC-133a synthesis has been a journey of process

optimization, driven by the need for efficient and selective production methods. The transition

from liquid-phase to gas-phase processes, and the refinement of catalytic systems based on

antimony and chromium, have been central to this evolution. While HCFC-133a itself is being

phased out under international agreements due to its ozone-depleting potential, the synthetic

methodologies developed for its production have laid a crucial foundation for the broader field

of fluorocarbon chemistry and continue to be relevant for the synthesis of other important

fluorinated molecules. This guide provides a snapshot of these key developments, offering

valuable insights for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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